REACTION_CXSMILES
|
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH3:9][N:10]1[CH2:15][CH:14]=[C:13](B2OC(C)(C)C(C)(C)O2)[CH2:12][CH2:11]1.Cl[C:26]1[CH:27]=[CH:28][C:29]([N+:34]([O-:36])=[O:35])=[C:30]([O:32][CH3:33])[CH:31]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1>[CH3:33][O:32][C:30]1[CH:31]=[C:26]([C:13]2[CH2:12][CH2:11][N:10]([CH3:9])[CH2:15][CH:14]=2)[CH:27]=[CH:28][C:29]=1[N+:34]([O-:36])=[O:35] |f:0.1.2.3,6.7.8.9.10|
|
Name
|
rust
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium phosphate tribasic
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
971 mg
|
Type
|
reactant
|
Smiles
|
CN1CCC(=CC1)B1OC(C)(C)C(C)(C)O1
|
Name
|
|
Quantity
|
80 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
83 mg
|
Type
|
catalyst
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1
|
Name
|
|
Quantity
|
816 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)OC)[N+](=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solids were purged with argon
|
Type
|
ADDITION
|
Details
|
treated with 1,4-dioxane (12 mL) and water (4 mL)
|
Type
|
ADDITION
|
Details
|
The reaction mixture was treated with 1 N NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified on the ISCO Combiflash RF (80 g Thomson SingleStep column
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1[N+](=O)[O-])C=1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.91 mmol | |
AMOUNT: MASS | 970 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |